molecular formula C7H15Cl2N3O B6275758 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride CAS No. 2763776-06-1

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

Cat. No.: B6275758
CAS No.: 2763776-06-1
M. Wt: 228.1
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the butanol chain: This step involves the alkylation of the pyrazole ring with a suitable butanol derivative.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product would be a carbonyl compound.

    Reduction: The major product would be an amine.

    Substitution: The major products would depend on the specific substituents introduced.

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring are key functional groups that enable the compound to bind to these targets and exert its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole: This compound features a pyrazole ring with an amino group but lacks the butanol chain.

    4-amino-1-methylpyrazole: This compound has a methyl group instead of the butanol chain.

    4-(4-amino-1H-pyrazol-1-yl)acetic acid: This compound has an acetic acid group instead of the butanol chain.

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is unique due to the presence of both the amino group and the butanol chain, which confer specific chemical and biological properties

Properties

CAS No.

2763776-06-1

Molecular Formula

C7H15Cl2N3O

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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